molecular formula C18H19N5O3S2 B11427474 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11427474
M. Wt: 417.5 g/mol
InChI Key: AYXJXCUENIEZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N5O3S2/c24-18(20-12-13-3-2-8-19-11-13)14-6-9-23(10-7-14)28(25,26)16-5-1-4-15-17(16)22-27-21-15/h1-5,8,11,14H,6-7,9-10,12H2,(H,20,24)

InChI Key

AYXJXCUENIEZBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.